molecular formula C21H25N5O3 B2526657 3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(2-methoxy-5-methylphenyl)propanamide CAS No. 1173045-43-6

3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(2-methoxy-5-methylphenyl)propanamide

Cat. No.: B2526657
CAS No.: 1173045-43-6
M. Wt: 395.463
InChI Key: RRAXAPOHDRNGFF-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(2-methoxy-5-methylphenyl)propanamide is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Compound Synthesis

Research in the field of heterocyclic chemistry often focuses on the synthesis and transformation of pyrazole and pyrimidine derivatives due to their significant biological activities. Studies like those by Kolar et al. (1996) and Deohate & Palaspagar (2020) have explored transformations of related heterocyclic compounds and their potential for creating substances with insecticidal and antibacterial properties (Kolar, Tiŝler, & Pizzioli, 1996) (Deohate & Palaspagar, 2020).

Anticancer and Antimicrobial Applications

Compounds within this chemical family have been explored for their potential anticancer and antimicrobial activities. The work by Abdellatif et al. (2014) and Rahmouni et al. (2016) highlights the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their evaluation for anticancer activity and as anti-5-lipoxygenase agents, respectively, suggesting a promising avenue for therapeutic applications (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014) (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Novel Synthesis Methods

Innovations in synthetic methods for heterocyclic compounds are crucial for advancing research and development in this field. Studies such as those by Shamroukh et al. (2007) and Roman (2013) demonstrate novel approaches to the synthesis of pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives for antiviral evaluation and diverse compound libraries through alkylation and ring closure reactions, respectively, underscoring the versatility of these chemical frameworks in medicinal chemistry (Shamroukh, Zaki, Morsy, Abdel‐Motti, & Abdel-Megeid, 2007) (Roman, 2013).

Structural and Mechanistic Studies

Understanding the structural basis and reaction mechanisms of these compounds is fundamental for their application in drug design and other areas. Research efforts, such as those by Chimichi et al. (1996), provide valuable insights into the reaction mechanisms and structural elucidation of related pyrazolopyrimidine derivatives, offering a foundational understanding necessary for the development of novel compounds with desired properties (Chimichi, Bruni, Cosimelli, Selleri, & Valle, 1996).

Properties

IUPAC Name

3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]-N-(2-methoxy-5-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-12-6-8-18(29-5)17(10-12)23-19(27)9-7-16-14(3)25-26(15(16)4)21-22-13(2)11-20(28)24-21/h6,8,10-11H,7,9H2,1-5H3,(H,23,27)(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAXAPOHDRNGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CCC2=C(N(N=C2C)C3=NC(=CC(=O)N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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